![molecular formula C18H15NO4S B3836849 2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone](/img/structure/B3836849.png)
2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone
Overview
Description
Synthesis Analysis
The synthesis of anthraquinone derivatives, including “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone”, has been studied . For example, Tu et al. synthesized different anthraquinones derivatives and evaluated their cytotoxicity towards different human cancer cell lines .Molecular Structure Analysis
The molecular formula of “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone” is C18H15NO4S . It is related to anthraquinones, which are characterized by a tricyclic aromatic organic structure .Scientific Research Applications
Natural Quinone Dyes
Quinones are cyclic organic compounds characterized by a saturated (C6) ring containing two oxygen atoms bonded to carbonyls. “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone” belongs to this class. Here’s why it’s noteworthy:
- Environmental Safety : Quinone dyes are safer for the environment than many synthetic counterparts .
Anticancer Properties
Research has highlighted the antitumor activities of anthraquinones, including “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone.” These activities include:
Redox Reactions and Electron Transfer
Quinones, including our compound of interest, play a fundamental role in various applications:
Mechanism of Action
Future Directions
The research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . This suggests that “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone” could also be a subject of future research in this direction.
properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylanthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-17-13-5-1-2-6-14(13)18(21)16-11-12(7-8-15(16)17)24(22,23)19-9-3-4-10-19/h1-2,5-8,11H,3-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZGRFJYQRACX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylsulfonyl)anthracene-9,10-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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